

Using [2-(Piperidin-4-ylmethyl)phenyl]methanol as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: [2-(Piperidin-4-ylmethyl)phenyl]methanol
CAS No.: 1783870-08-5
Cat. No.: B1449939

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Application Note: [2-(Piperidin-4-ylmethyl)phenyl]methanol in Drug Discovery

Executive Summary

[2-(Piperidin-4-ylmethyl)phenyl]methanol represents a high-value "linker scaffold" characterized by an ortho-substitution pattern that imposes specific conformational constraints. Unlike its para- and meta- isomers, the ortho geometry facilitates the formation of intramolecular hydrogen bonds and unique binding poses in GPCR and enzyme pockets. This intermediate is critical for synthesizing bivalent ligands, histamine antagonists, and PARP inhibitor analogs.

Key Chemical Profile

Property	Specification
Chemical Name	[2-(Piperidin-4-ylmethyl)phenyl]methanol
CAS Number	1783870-08-5
Molecular Formula	C ₁₃ H ₁₉ NO
Molecular Weight	205.30 g/mol
Key Functionalities	Primary Alcohol (Oxidation/Leaving Group), Secondary Amine (Basic Center)
pKa (Calc.)	~10.8 (Piperidine NH), ~14.5 (Alcohol OH)

Synthetic Utility & Causality

The value of this intermediate lies in its bifunctional orthogonality. The primary alcohol and the secondary amine can be functionalized independently, allowing for the rapid generation of diverse libraries.

The "Ortho-Effect" in Ligand Design

In many bioactive molecules, the ortho-methylene bridge creates a "U-turn" topology. This is particularly useful in:

- GPCR Antagonists: Mimicking the "benzhydryl" spatial arrangement found in antihistamines (e.g., Terfenadine analogs) but with improved solubility due to the piperidine ring.
- Macrocyclization: The proximity of the alcohol and amine allows for the synthesis of fused tricyclic systems (e.g., benzoxepines) via intramolecular cyclization.

Validated Synthesis Protocols

Two primary routes are recommended based on scale and available starting materials.

Method A: The Phthalide-Picoline Route (Scalable / Industrial)

Recommended for >100g batches. This route utilizes inexpensive commodity chemicals and avoids expensive transition metal catalysts.

Step-by-Step Protocol:

- Lithiation: Cool a solution of 4-picoline (1.0 eq) in dry THF to -78°C. Add LDA (1.1 eq) dropwise over 30 mins.
 - Causality: Low temperature prevents polymerization of the lithiated species.
- Condensation: Add a solution of Phthalide (isobenzofuran-1(3H)-one, 0.9 eq) in THF. Stir for 2h, allowing the temp to rise to 0°C.
 - Mechanism:[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#) Nucleophilic attack opens the lactone ring, forming the keto-alcohol intermediate.
- Dehydration & Reduction: Quench with aqueous HCl. Reflux in acetic acid/Zn dust or perform catalytic hydrogenation (Pd/C, H₂, 3 bar) to reduce the benzylic ketone/olefin to the methylene linkage.
 - Result: Yields 2-(4-pyridylmethyl)benzoic acid.
- Chemoselective Reduction: Treat the acid with LiAlH₄ (2.5 eq) in THF at 0°C -> Reflux.
 - Result: Reduces the carboxylic acid to the primary alcohol without reducing the pyridine ring (under these conditions). Yields [\[2-\(pyridin-4-ylmethyl\)phenyl\]methanol](#).[\[7\]](#)
- Heterocycle Hydrogenation: Hydrogenate the pyridine ring using PtO₂ (Adams' catalyst) in MeOH/AcOH (50 psi H₂).
 - Validation: Monitor by LC-MS for the disappearance of the aromatic pyridine peak (M+1 = 199) and appearance of the piperidine product (M+1 = 206).

Method B: The Suzuki-Miyaura Route (Discovery / High-Throughput)

Recommended for <5g batches or analog generation.

Protocol:

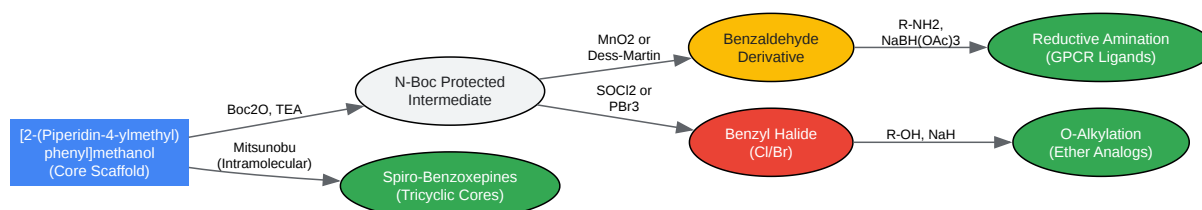
- Coupling: React 2-bromobenzyl alcohol (protected as TBDMS ether) with (N-Boc-piperidin-4-yl)methylboronic acid (or pinacol ester) using Pd(dppf)Cl₂ (5 mol%) and K₂CO₃ in Dioxane/Water (4:1) at 90°C.
- Deprotection: Treat with TFA/DCM (1:1) to remove Boc and TBDMS groups simultaneously.
 - Advantage:[2][3][4] Higher functional group tolerance; avoids harsh reducing agents.

Functionalization & Library Generation

The following workflow illustrates how to diverge from the core scaffold to active pharmaceutical ingredients (APIs).

Visualizing the Workflow

The diagram below maps the transformation pathways from the core intermediate to potential drug candidates.



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Caption: Divergent synthesis pathways utilizing the orthogonal reactivity of the alcohol and amine handles.

Protocol: Selective Functionalization

- N-Protection (Critical First Step):

- Dissolve scaffold (1 eq) in DCM. Add Boc₂O (1.1 eq) and TEA (1.5 eq). Stir 2h at RT.[5][6]
- QC Check: NMR should show a singlet at ~1.45 ppm (9H).
- Alcohol Oxidation (to Aldehyde):
 - Use MnO₂ (10 eq) in DCM (heterogeneous, mild) or Dess-Martin Periodinane (1.1 eq).
 - Note: Avoid Jones oxidation as it may over-oxidize to the carboxylic acid and degrade the Boc group if acidic.
- Reductive Amination (Library Entry):
 - React the resulting aldehyde with diverse amines (R-NH₂) using NaBH(OAc)₃ in DCE.
 - Application: This creates the "Head-Linker-Tail" architecture common in MChR1 and H3 antagonists.

Quality Control & Impurity Profiling

When sourcing or synthesizing this intermediate, specific impurities must be monitored.

Impurity Type	Origin	Detection Method	Limit (API Starting Material)
Pyridine Analog	Incomplete hydrogenation (Method A)	HPLC (UV 254nm)	< 0.5%
Over-reduced Alkane	Hydrogenolysis of the benzyl alcohol	GC-MS / H-NMR	< 0.1%
Des-methyl Analog	Impurity in Picoline starting material	LC-MS	< 1.0%

Self-Validating QC Protocol:

- H-NMR Diagnostic: Look for the multiplet at ~4.6 ppm (Benzylic -CH₂-OH). If this shifts to a doublet or disappears, check for oxidation or hydrogenolysis.

- Piperidine Ring: The protons adjacent to Nitrogen should appear as multiplets at ~2.6 and 3.1 ppm. Sharp aromatic signals indicate incomplete hydrogenation (pyridine contamination).

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- To cite this document: BenchChem. [Using [2-(Piperidin-4-ylmethyl)phenyl]methanol as a pharmaceutical intermediate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1449939/docs#using-2-piperidin-4-ylmethyl-phenyl-methanol-as-a-pharmaceutical-intermediate>]

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